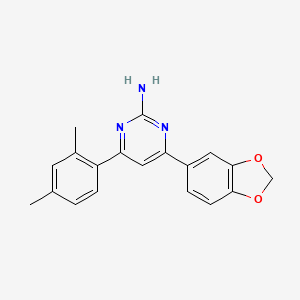
4-(2,4-Dimethylphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Dimethylphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine, or 4-(2,4-DMP)-6-(3-FP)P, is a pyrimidine-based compound that has been studied for its potential therapeutic applications. This compound has been studied for its ability to interact with a variety of receptors, including serotonin and dopamine receptors, to produce a variety of effects in the body. It is also known to possess anti-inflammatory and antioxidant properties.
Aplicaciones Científicas De Investigación
4-(2,4-DMP)-6-(3-FP)P has been studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and antioxidant properties, as well as the ability to interact with a variety of receptors, including serotonin and dopamine receptors, to produce a variety of effects in the body. In addition, it has been studied for its potential use in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 4-(2,4-DMP)-6-(3-FP)P is not yet fully understood. However, it is believed to interact with a variety of receptors, including serotonin and dopamine receptors, to produce a variety of effects in the body. In addition, it has been shown to possess anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects
4-(2,4-DMP)-6-(3-FP)P has been studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and antioxidant properties, as well as the ability to interact with a variety of receptors, including serotonin and dopamine receptors, to produce a variety of effects in the body. In addition, it has been studied for its potential use in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(2,4-DMP)-6-(3-FP)P in lab experiments include its low cost and ease of synthesis. In addition, it has been shown to possess anti-inflammatory and antioxidant properties, as well as the ability to interact with a variety of receptors, including serotonin and dopamine receptors, to produce a variety of effects in the body. However, there are some limitations to its use in lab experiments, such as its potential toxicity and the lack of a clear understanding of its mechanism of action.
Direcciones Futuras
Given its potential therapeutic applications, 4-(2,4-DMP)-6-(3-FP)P has a great potential for further research. Possible future directions include further studies on its mechanism of action, its potential use in the treatment of various diseases, and its potential toxicity. In addition, studies on its potential interactions with other drugs and its potential side effects may be of interest. Finally, further studies on its potential use in the development of new drugs and therapies may be of interest.
Métodos De Síntesis
The synthesis of 4-(2,4-DMP)-6-(3-FP)P involves the reaction of 2,4-dimethylphenol and 3-fluorophenol with pyrimidine-2-amine. This is a two-step process that begins with the formation of a Schiff base intermediate, followed by the formation of the desired 4-(2,4-DMP)-6-(3-FP)P product. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at temperatures between 80 and 100°C.
Propiedades
IUPAC Name |
4-(2,4-dimethylphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3/c1-11-6-7-15(12(2)8-11)17-10-16(21-18(20)22-17)13-4-3-5-14(19)9-13/h3-10H,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVXXGWBJYGIHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)F)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethylphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














